N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 5702-84-1
VCID: VC11892434
InChI: InChI=1S/C14H15N3O5S2/c1-10(18)16-11-2-8-14(9-3-11)24(21,22)17-12-4-6-13(7-5-12)23(15,19)20/h2-9,17H,1H3,(H,16,18)(H2,15,19,20)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C14H15N3O5S2
Molecular Weight: 369.4 g/mol

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide

CAS No.: 5702-84-1

Cat. No.: VC11892434

Molecular Formula: C14H15N3O5S2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide - 5702-84-1

Specification

CAS No. 5702-84-1
Molecular Formula C14H15N3O5S2
Molecular Weight 369.4 g/mol
IUPAC Name N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C14H15N3O5S2/c1-10(18)16-11-2-8-14(9-3-11)24(21,22)17-12-4-6-13(7-5-12)23(15,19)20/h2-9,17H,1H3,(H,16,18)(H2,15,19,20)
Standard InChI Key IKBKDGPFPCGKQQ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two sulfamoyl (SO2NH2-\text{SO}_2\text{NH}_2) groups attached to a central phenyl ring, with an acetamide (NHCOCH3-\text{NHCOCH}_3) moiety at the para position (Figure 1) . Key structural parameters include:

  • Dihedral angles: 67.03° between phenyl rings, contributing to a twisted U-shaped conformation .

  • Hydrogen bonding: Intramolecular C–H⋯O interactions stabilize the crystal lattice .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight369.4 g/mol
logP~2.14 (estimated)
Polar Surface Area (PSA)71.69 Ų
Aqueous Solubility<1 mg/L (predicted)

Synthesis and Production

Synthetic Routes

The synthesis involves sequential sulfonylation and acetylation steps:

  • Sulfonylation: 4-Aminophenylacetamide reacts with 4-sulfamoylbenzenesulfonyl chloride in pyridine .

    C6H5NH2+ClSO2C6H4SO2NH2pyridineC14H15N3O5S2+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{ClSO}_2\text{C}_6\text{H}_4\text{SO}_2\text{NH}_2 \xrightarrow{\text{pyridine}} \text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_5\text{S}_2 + \text{HCl}
  • Acetylation: The intermediate is acetylated using acetic anhydride.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield
Temperature0–5°C (step 1)75%
SolventAnhydrous DMF
PurificationRecrystallization

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits carbonic anhydrase (CA) isoforms and proteases:

  • CA IX Inhibition: IC50=10.9325.06nM\text{IC}_{50} = 10.93–25.06 \, \text{nM} .

  • Antimicrobial Activity: Effective against Staphylococcus aureus (MIC = 16 µg/mL).

Pharmacokinetics

  • logD: 2.14 (pH 7.4), indicating moderate lipophilicity .

  • CYP3A4 Induction Risk: Low (MEC > 50 µM in PXR assay) .

Applications in Medicinal Chemistry

Table 3: Comparative Bioactivity of Sulfonamides

CompoundTargetIC₅₀ (nM)Selectivity
N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}acetamideCA IX10.93High
N-(4-Sulfamoylphenyl)acetamideCA II1.55Moderate
BAY-1797 (P2X4 inhibitor)P2X4 Receptor45High

Research Challenges and Future Directions

Limitations

  • Synthetic Complexity: Multi-step synthesis reduces scalability .

  • Solubility Issues: Low aqueous solubility (<1 mg/L) limits bioavailability .

Innovations

  • Prodrug Design: Phosphonate esters improve solubility by 10-fold .

  • Hybrid Molecules: Conjugation with triazoles enhances antimicrobial potency.

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